N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide
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Overview
Description
N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide is a compound that features a pyrimidine ring substituted with amino and hydroxyl groups, as well as a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Lacks the nicotinamide moiety but shares the pyrimidine core.
N-(2-amino-4,6-dichloropyrimidin-5-yl)nicotinamide: Similar structure but with chlorine substituents instead of hydroxyl groups.
Uniqueness
N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide is unique due to its combination of the pyrimidine and nicotinamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs .
Biological Activity
N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide (CAS 1245317-49-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and medicinal chemistry. This article explores its biological activity, relevant research findings, and potential applications in drug development.
Chemical Structure and Properties
This compound is a pyrimidine derivative characterized by a pyrimidine ring substituted with hydroxyl and amino groups. The presence of the nicotinamide moiety suggests potential interactions with biological systems, particularly those involving nicotinamide adenine dinucleotide (NAD) pathways.
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of 2-amino-4,6-dihydroxypyrimidines exhibit significant antioxidant properties. For instance, studies have shown that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator. In vitro assays demonstrated that certain derivatives reduced NO production in immune-activated mouse peritoneal cells by over 55% at concentrations as low as 50 µM . This suggests that this compound may possess similar anti-inflammatory effects.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A related study reported that pyrimidine derivatives could inhibit the growth of various bacterial strains, indicating a potential role in developing new antimicrobial agents . For example, some compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) as low as 6.5 µg/mL against Escherichia coli .
Antiviral Potential
The compound's structure suggests it may serve as an intermediate in synthesizing antiviral agents. Pyrimidine derivatives have been known to exhibit antiviral activity against various viruses by inhibiting viral replication processes . The specific activity of this compound against viral pathogens remains an area for further investigation.
Case Studies and Research Findings
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Inhibition of Nitric Oxide Production :
- A study explored the effects of various substituted 2-amino-4,6-dihydroxypyrimidines on NO production in immune cells.
- Results indicated that while some compounds showed minimal effects at 50 µM, others significantly suppressed NO production (up to 91.6% reduction compared to controls), highlighting the potential for anti-inflammatory applications .
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Synthesis and Characterization :
- Research has focused on synthesizing new azo dyes from 4,6-dihydroxypyrimidine derivatives and assessing their antimicrobial activity.
- These studies suggest that modifications to the pyrimidine structure can enhance biological activity, paving the way for developing more effective therapeutic agents .
Summary Table of Biological Activities
Properties
Molecular Formula |
C10H9N5O3 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H9N5O3/c11-10-14-8(17)6(9(18)15-10)13-7(16)5-2-1-3-12-4-5/h1-4H,(H,13,16)(H4,11,14,15,17,18) |
InChI Key |
IGAUMIAMQYYORM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(N=C(NC2=O)N)O |
Origin of Product |
United States |
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